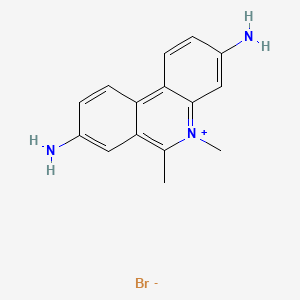
3,8-Diamino-5,6-dimethylphenanthridinium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “640C46” is a methacrylate ester-based retaining compound. It is known for its high strength and slow curing properties, making it ideal for applications involving large diameter components and active metals such as brass. The compound is green in color and has a low viscosity, which allows for longer positioning times during its application .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of methacrylate ester-based compounds typically involves the esterification of methacrylic acid with an alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to remove water and drive the reaction to completion.
Industrial Production Methods: In industrial settings, the production of methacrylate esters like “640C46” involves large-scale esterification processes. The reaction mixture is continuously stirred and heated, and the water formed during the reaction is removed using a distillation setup. The product is then purified through distillation or other separation techniques to obtain the desired ester in high purity .
Types of Reactions:
Oxidation: Methacrylate esters can undergo oxidation reactions, typically forming methacrylic acid and other oxidation products.
Reduction: Reduction of methacrylate esters can lead to the formation of alcohols.
Substitution: Methacrylate esters can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Methacrylic acid and other carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Substituted methacrylate derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methacrylate esters are widely used in polymer chemistry for the synthesis of various polymers and copolymers. They serve as monomers in the production of plastics, adhesives, and coatings.
Biology: In biological research, methacrylate esters are used as embedding media for tissue samples in microscopy. They provide a clear and stable matrix for the preservation and examination of biological specimens.
Medicine: Methacrylate esters are used in the formulation of dental materials, such as dental fillings and adhesives. Their biocompatibility and mechanical properties make them suitable for medical applications.
Industry: In industrial applications, methacrylate esters are used as adhesives and sealants. Their high strength and resistance to environmental factors make them ideal for use in automotive and aerospace industries .
Wirkmechanismus
The mechanism of action of methacrylate esters involves the formation of strong covalent bonds with the substrate. The ester group reacts with active sites on the substrate, forming a stable and durable bond. This process is facilitated by the presence of catalysts and curing agents that promote the polymerization and cross-linking of the ester molecules .
Vergleich Mit ähnlichen Verbindungen
Ethyl methacrylate: Similar in structure but with different physical properties.
Butyl methacrylate: Has a longer alkyl chain, resulting in different mechanical properties.
Methyl methacrylate: Commonly used in the production of polymethyl methacrylate (PMMA), known for its transparency and strength.
Uniqueness: “640C46” is unique due to its slow curing properties and high strength, making it suitable for applications requiring longer positioning times and high durability. Its low viscosity and ability to bond with active metals like brass further distinguish it from other methacrylate esters .
Eigenschaften
CAS-Nummer |
32155-21-8 |
|---|---|
Molekularformel |
C15H16BrN3 |
Molekulargewicht |
318.21 g/mol |
IUPAC-Name |
5,6-dimethylphenanthridin-5-ium-3,8-diamine;bromide |
InChI |
InChI=1S/C15H15N3.BrH/c1-9-14-7-10(16)3-5-12(14)13-6-4-11(17)8-15(13)18(9)2;/h3-8,17H,16H2,1-2H3;1H |
InChI-Schlüssel |
NRKXTZWBZAFCHS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=C(C=CC2=C3C=CC(=CC3=[N+]1C)N)N.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















